molecular formula C12H15NO4S B1303298 2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-45-7

2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No. B1303298
CAS RN: 338421-45-7
M. Wt: 269.32 g/mol
InChI Key: YPXMMDXZXALGKO-UHFFFAOYSA-N
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Description

“2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H15NO4S . It has an average mass of 269.317 Da and a monoisotopic mass of 269.072174 Da .


Synthesis Analysis

The synthesis of this compound could potentially involve a malonic ester synthesis , which is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a methoxybenzyl group, an amino group, an oxoethyl group, a sulfanyl group, and an acetic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include reactions at the benzylic position . These reactions typically involve a free radical mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H15NO4S, an average mass of 269.317 Da, and a monoisotopic mass of 269.072174 Da .

Scientific Research Applications

Chemiluminescence and Synthesis

  • Base-Induced Chemiluminescence : The compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is significant for applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Molecular Synthesis

  • Cyclization Reactions : It has been used in reactions leading to the cyclization of certain compounds, offering pathways for synthesizing diverse molecular structures, useful in medicinal chemistry and drug design (Ukrainets et al., 2014).

Protective Group Chemistry

  • Protection of Hydroxyl Groups : This compound has been utilized in the design and synthesis of protective groups for hydroxyl functionalities in organic compounds, which is a crucial aspect in the synthesis of complex molecules (Spjut et al., 2010).

Molecular Transformations

  • Alkylation and Amino(hydroxy)methylation : It's involved in reactions of 1,2,4-triazole-3-thiols, leading to new molecular structures. This is important in the synthesis of pharmaceuticals and agrochemicals (Kaldrikyan et al., 2016).

Biological Activity Studies

  • Anticancer Properties : Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. This highlights its potential in the development of new cancer therapies (Bekircan et al., 2008).

properties

IUPAC Name

2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMMDXZXALGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377193
Record name 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

CAS RN

338421-45-7
Record name 2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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